molecular formula C20H36Cl2N2O2 B8258948 Cis-4-aminoadamantan-1-ol hydrochloride

Cis-4-aminoadamantan-1-ol hydrochloride

Cat. No.: B8258948
M. Wt: 407.4 g/mol
InChI Key: DFLZXJBTXDOTBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-4-aminoadamantan-1-ol hydrochloride is an organic compound with the molecular formula C10H17NO.ClH. It is a white crystalline solid at room temperature and has a strong ammonia-like odor. This compound is a derivative of adamantane, a highly stable cage-like hydrocarbon structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-4-aminoadamantan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-hydroxy-2-adamantanone as the raw material.

    Oximation: Hydroxylamine hydrochloride is used to oximate the starting material.

    Hydrogenation Reduction: The oxime is then subjected to hydrogenation reduction using palladium-carbon or raney nickel as a catalyst to obtain 4-amino-1-adamantanol.

    Acidification and Salt Formation: The 4-amino-1-adamantanol is then acidified with hydrochloric acid to form the hydrochloride salt.

    Recrystallization: The final product is purified through recrystallization using methanol

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of aqueous ammonia as a solvent and the implementation of high atom economy principles make the process efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Cis-4-aminoadamantan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives of adamantane .

Scientific Research Applications

Cis-4-aminoadamantan-1-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cis-4-aminoadamantan-1-ol hydrochloride involves its interaction with various molecular targets and pathways. The compound can modulate neurotransmitter systems, inhibit viral replication, and interact with cellular enzymes. These interactions lead to its observed biological effects, such as antiviral and neuroprotective activities .

Comparison with Similar Compounds

Cis-4-aminoadamantan-1-ol hydrochloride can be compared with other adamantane derivatives, such as:

    Amantadine: Used as an antiviral and antiparkinsonian agent.

    Rimantadine: Another antiviral agent with similar applications.

    Memantine: Used in the treatment of Alzheimer’s disease.

The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

4-aminoadamantan-1-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H17NO.2ClH/c2*11-9-7-1-6-2-8(9)5-10(12,3-6)4-7;;/h2*6-9,12H,1-5,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLZXJBTXDOTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3N)O.C1C2CC3CC(C2)(CC1C3N)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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